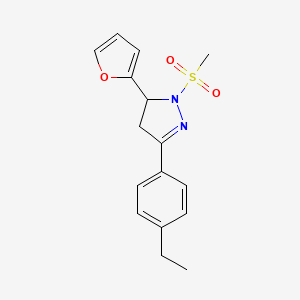

![molecular formula C30H30N2O3 B6478586 1-(9H-carbazol-9-yl)-3-[(1-phenylethyl)amino]propan-2-ol; benzoic acid CAS No. 479542-50-2](/img/structure/B6478586.png)

1-(9H-carbazol-9-yl)-3-[(1-phenylethyl)amino]propan-2-ol; benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(9H-Carbazol-9-yl)-3-[(1-phenylethyl)amino]propan-2-ol; benzoic acid (C9H10N2O2) is a compound that has been widely studied for its potential applications in various scientific fields. It is a heterocyclic aromatic compound with a carbazole nucleus, a phenyl group and an amino group. This compound has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmaceuticals.

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of TCMDC-124073, also known as 1-(9H-carbazol-9-yl)-3-[(1-phenylethyl)amino]propan-2-ol; benzoic acid, focusing on six unique applications:

Photoluminescence and Optoelectronics

TCMDC-124073 has been studied for its photoluminescent properties, making it a candidate for optoelectronic applications. Its ability to exhibit thermally activated delayed fluorescence (TADF) is particularly valuable for developing efficient organic light-emitting diodes (OLEDs). The compound’s high photoluminescence efficiency and stability under various conditions make it suitable for use in display technologies and lighting .

Photocatalysis

The compound’s structure allows it to act as an effective photocatalyst. Research has shown that carbazole-based compounds can facilitate visible-light-induced reactions, such as radical sulfonamidation and cyclization of unactivated alkenes. This property is useful in organic synthesis, where TCMDC-124073 can be employed to drive reactions under mild conditions, reducing the need for harsh chemicals and high temperatures .

Mechanoluminescence

TCMDC-124073 exhibits mechanoluminescence, which is the emission of light upon mechanical action such as grinding or pressure. This property is being explored for applications in stress sensing and damage detection in materials. The ability to visually detect stress points in structures can be crucial for monitoring the integrity of buildings, bridges, and other critical infrastructure .

Biomedical Imaging

The compound’s photophysical properties also make it a candidate for biomedical imaging. Its ability to emit light under specific conditions can be harnessed for imaging techniques that require high sensitivity and specificity. This application is particularly relevant in the development of new diagnostic tools and imaging agents that can provide clearer and more detailed images of biological tissues .

Drug Delivery Systems

Research into the use of TCMDC-124073 in drug delivery systems is ongoing. Its unique chemical structure allows it to be incorporated into nanoparticles and other delivery vehicles that can target specific tissues or cells. This targeted delivery can improve the efficacy of drugs and reduce side effects by ensuring that the active compounds are released at the desired site of action .

Organic Semiconductors

The compound’s electronic properties make it suitable for use in organic semiconductors. These materials are essential for the development of flexible electronic devices, such as wearable electronics and flexible displays. TCMDC-124073’s stability and electronic characteristics can contribute to the performance and durability of these devices .

Mécanisme D'action

Target of Action

The primary target of TCMDC-124073 is the essential malarial kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .

Mode of Action

TCMDC-124073 acts as a reversible inhibitor of PfCLK3 . The compound interacts with an allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome . This interaction facilitates the rational design of covalent inhibitors of this validated drug target .

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-124073 affects the processing of parasite RNA . PfCLK3, along with other members of the PfCLK family, plays a key role in this process . Therefore, inhibitors of PfCLK3 might have parasiticidal activity at any stage of the parasite life cycle where RNA splicing plays an essential role .

Pharmacokinetics

While specific ADME properties of TCMDC-124073 are not available, the related compound TCMDC-135051 has been studied. Twice-daily intraperitoneal dosing of TCMDC-135051 into mice infected with P. berghei resulted in a dose-related reduction in parasitaemia over a 5-day infection period .

Result of Action

The inhibition of PfCLK3 by TCMDC-124073 results in significant effects on the malarial parasite. The compound displays low nanomolar potency and covalent inhibition in both recombinant protein and P. falciparum killing assays . Efficacy in parasites was maintained when the compound was washed out 6 hours after exposure .

Action Environment

The action, efficacy, and stability of TCMDC-124073 can be influenced by various environmental factors It’s important to note that the development of new antimalarials with novel mechanisms of action, such as TCMDC-124073, is crucial due to the increasing resistance of P. falciparum to frontline drugs .

Propriétés

IUPAC Name |

benzoic acid;1-carbazol-9-yl-3-(1-phenylethylamino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O.C7H6O2/c1-17(18-9-3-2-4-10-18)24-15-19(26)16-25-22-13-7-5-11-20(22)21-12-6-8-14-23(21)25;8-7(9)6-4-2-1-3-5-6/h2-14,17,19,24,26H,15-16H2,1H3;1-5H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVLRHJBPVMPFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O.C1=CC=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(9H-carbazol-9-yl)-3-((1-phenylethyl)amino)propan-2-ol benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione hydrochloride](/img/structure/B6478508.png)

![methyl 2-({[1,4'-bipiperidine]-1'-carbothioyl}amino)benzoate](/img/structure/B6478510.png)

![ethyl 4-[1-(2-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B6478527.png)

![8-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}-7-ethyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6478529.png)

![(2E)-3-(2-chlorophenyl)-N-cyclopropyl-N-[(thiophen-3-yl)methyl]prop-2-enamide](/img/structure/B6478531.png)

![N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide](/img/structure/B6478535.png)

![N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(phenylsulfanyl)propanamide hydrochloride](/img/structure/B6478538.png)

![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6478546.png)

![benzyl 2-{4-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperazin-1-yl}acetate](/img/structure/B6478555.png)

![N'-[(1E)-(1-methyl-1H-pyrrol-2-yl)methylidene]adamantane-1-carbohydrazide](/img/structure/B6478566.png)

![5-chloro-7-[(dipentylamino)methyl]quinolin-8-ol; oxalic acid](/img/structure/B6478572.png)

![ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate; bis(oxalic acid)](/img/structure/B6478578.png)

![2-[(4-methoxyphenyl)methyl]-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole hydrochloride](/img/structure/B6478595.png)